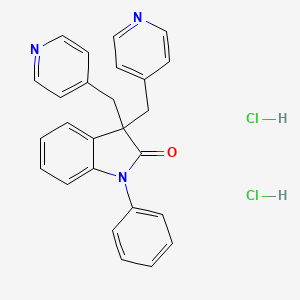

Linopirdine dihydrochloride

Vue d'ensemble

Description

Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents (IC50 = 4 - 7 μM) and KV7.1 (KCNQ1) homomeric channels (IC50 = 8.9 μM) . It augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo .

Molecular Structure Analysis

The molecular formula of Linopirdine dihydrochloride is C26H23Cl2N3O . The molecular weight is 464.39 . The chemical name is 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride .Chemical Reactions Analysis

Linopirdine dihydrochloride is a state-dependent inhibitor that favors the activated-subunit of neuronal Kv7/KCNQ channels . It increases the intracellular calcium concentration in HEK293 cells .Physical And Chemical Properties Analysis

Linopirdine dihydrochloride is a solid . It is soluble to 100 mM in water and to 100 mM in DMSO . The storage conditions recommended are desiccation at room temperature .Applications De Recherche Scientifique

Linopirdine dihydrochloride is a compound with several scientific research applications. Here’s a detailed analysis focusing on unique applications:

Neurotransmitter Release Enhancement

Linopirdine dihydrochloride enhances neurotransmitter release, particularly acetylcholine, in the brain. This is demonstrated using a two-pulse K±depolarization paradigm in superfused rat brain slices preloaded with [3H]choline .

Cognitive Enhancement

Due to its ability to augment hippocampal acetylcholine release, linopirdine dihydrochloride is studied as a cognitive enhancer, potentially improving learning and memory functions .

Voltage-Gated Potassium Channel Blocker

It acts as a blocker of K V 7 (KCNQ) voltage-gated potassium channels, which are involved in regulating neuronal excitability .

Alzheimer’s Disease Research

Linopirdine dihydrochloride is involved in research related to Alzheimer’s Disease (AD), as it may play a role in understanding the disease and developing therapies .

Glutamate Release

It increases hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons, which is significant for synaptic transmission and plasticity .

Synthesis and Chemical Analysis

The synthesis of linopirdine dihydrochloride follows specific chemical processes, and its analysis contributes to the understanding of its pharmacological properties .

Orientations Futures

Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .

Propriétés

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linopirdine dihydrochloride | |

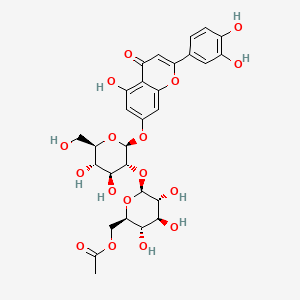

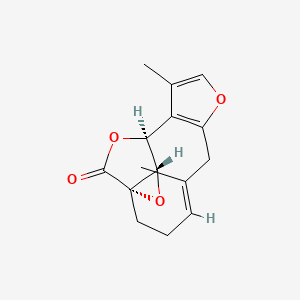

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.